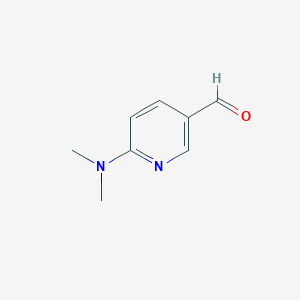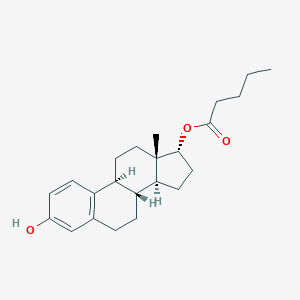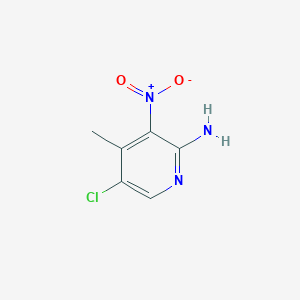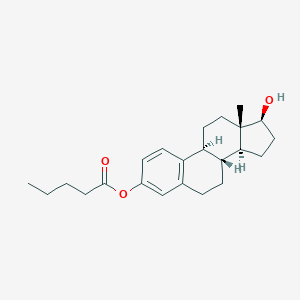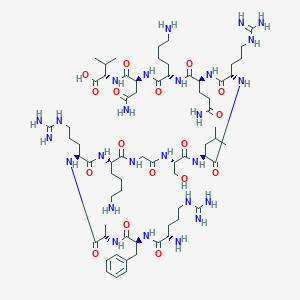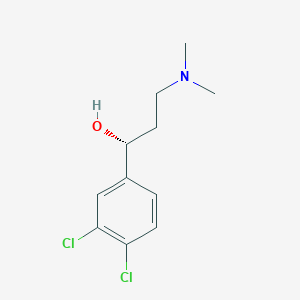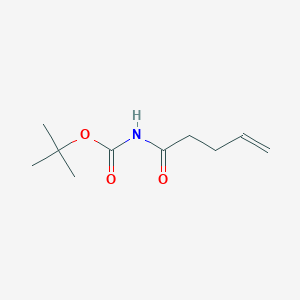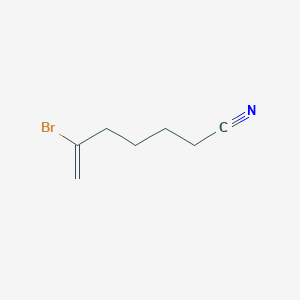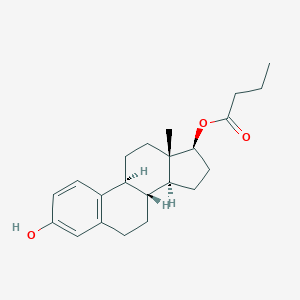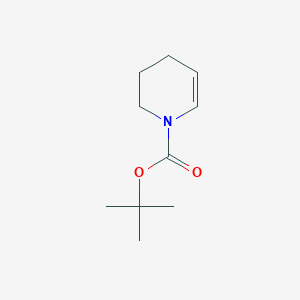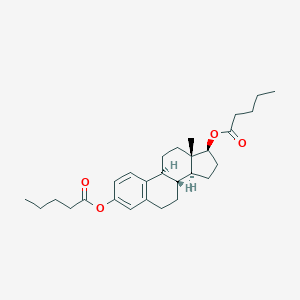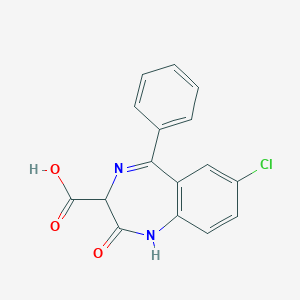![molecular formula C7H10N4 B137859 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 151521-69-6](/img/structure/B137859.png)
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole (EMPT) is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of pyrazolo-triazole derivatives and has been found to have various biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is not fully understood. However, it has been proposed that 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole may act by inhibiting various enzymes and proteins involved in biological processes. For example, 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been found to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been found to have anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been found to exhibit antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is also stable under normal lab conditions and can be stored for long periods. However, 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has some limitations for use in lab experiments. It is not water-soluble, which limits its use in aqueous solutions. 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is also relatively expensive compared to other compounds used in scientific research.
Future Directions
There are several future directions for the study of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole. One potential direction is the synthesis of new derivatives of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole with improved biological activities. Another direction is the study of the mechanism of action of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole in more detail, which could lead to the development of new drugs for various diseases. Finally, the potential use of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole in catalytic reactions and the synthesis of other compounds should be explored further.
Conclusion:
In conclusion, 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits various biochemical and physiological effects and has potential applications in the treatment of various diseases. The synthesis method of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is relatively simple, and it has several advantages for use in lab experiments. However, further research is needed to fully understand the mechanism of action of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole and its potential applications in various fields.
Synthesis Methods
The synthesis of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole involves the reaction between 2-methyl-4-nitro-1H-pyrazole and ethyl hydrazinecarboxylate in the presence of a catalyst. The reaction yields 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole as a yellow solid with a melting point of 153-155°C. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been extensively studied for its potential use in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been studied for its potential use as a ligand in metal complexes for catalytic reactions. In addition, 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been found to have potential use in the synthesis of other pyrazolo-triazole derivatives.
properties
CAS RN |
151521-69-6 |
|---|---|
Product Name |
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole |
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
6-ethyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-3-6-4-7-8-5(2)9-11(7)10-6/h4,10H,3H2,1-2H3 |
InChI Key |
AYVJSYMODXFFEO-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=NC(=NN2N1)C |
Canonical SMILES |
CCC1=CC2=NC(=NN2N1)C |
synonyms |
1H-Pyrazolo[1,5-b][1,2,4]triazole, 6-ethyl-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




